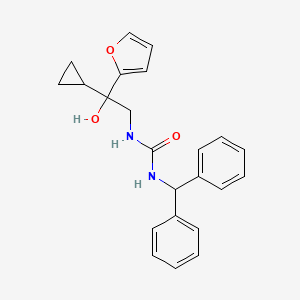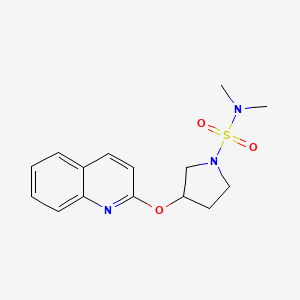
N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring via an oxygen atom and a sulfonamide group
Mecanismo De Acción
Target of Action
N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is a complex compound that likely interacts with multiple targets. The quinoline moiety in its structure suggests potential antimicrobial activity . Quinoline derivatives have been found to exhibit broad-spectrum antibacterial activity . Sulfonamides, another component of the compound, are known to inhibit carbonic anhydrase and dihydropteroate synthetase, playing a role in treating diverse disease states .
Mode of Action
Based on its structural components, it can be hypothesized that the quinoline moiety may interact with bacterial dna gyrase, inhibiting dna replication . The sulfonamide part may inhibit the aforementioned enzymes, disrupting metabolic processes .
Biochemical Pathways
The compound’s potential antimicrobial activity suggests it may affect various biochemical pathways. By inhibiting DNA gyrase, it could disrupt DNA replication in bacteria, leading to cell death . The inhibition of carbonic anhydrase and dihydropteroate synthetase by the sulfonamide component could disrupt essential metabolic processes .
Pharmacokinetics
Quinoline derivatives generally exhibit good absorption and distribution profiles . Sulfonamides are also known to have good absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The potential antimicrobial activity of this compound could result in the death of bacterial cells, making it potentially useful in treating bacterial infections . The inhibition of carbonic anhydrase and dihydropteroate synthetase could have various effects depending on the disease state being treated .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, pH could affect the ionization state of the compound, potentially impacting its absorption and distribution . Other factors such as temperature and the presence of other substances could also influence its action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide typically involves the reaction of quinoline derivatives with pyrrolidine and sulfonamide precursors. One common method includes the nucleophilic substitution reaction where quinoline-2-ol reacts with N,N-dimethylpyrrolidine-1-sulfonamide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the target compound while minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Quinoline derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.
Pyrrolidine derivatives: Including proline and pyrrolidine-based drugs used in various therapeutic applications.
Uniqueness: N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is unique due to its combined structural features of quinoline and pyrrolidine linked by a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler quinoline or pyrrolidine derivatives .
Propiedades
IUPAC Name |
N,N-dimethyl-3-quinolin-2-yloxypyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-17(2)22(19,20)18-10-9-13(11-18)21-15-8-7-12-5-3-4-6-14(12)16-15/h3-8,13H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNPDFRILYTAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
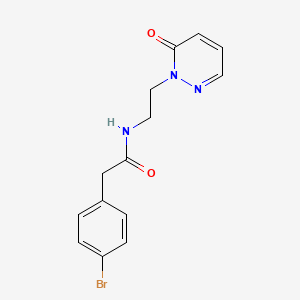
![N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2860077.png)
![3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2860079.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2860081.png)
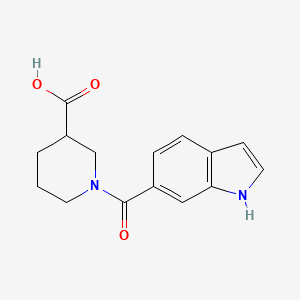
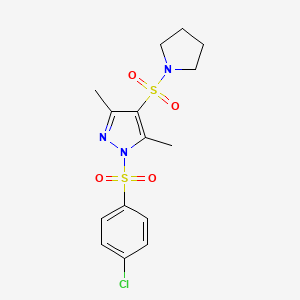
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B2860085.png)
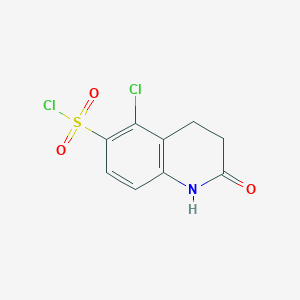
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2860092.png)
![5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860093.png)
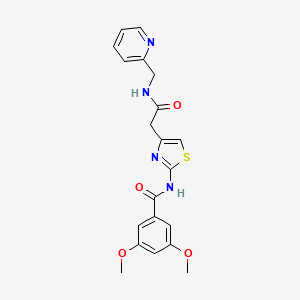
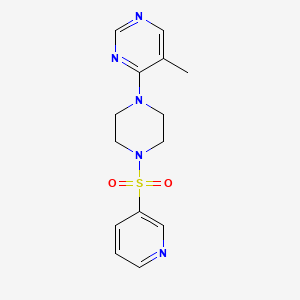
![1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane](/img/structure/B2860098.png)
